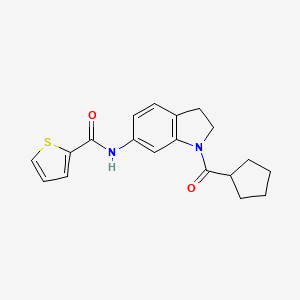

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide

Description

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 2,3-dihydroindole core substituted with a cyclopentanecarbonyl group at the 1-position and a thiophene-2-carboxamide moiety at the 6-position. This structure combines the conformational rigidity of the cyclopentane ring with the electronic diversity of thiophene and indole systems, making it a candidate for exploration in medicinal chemistry, particularly as a kinase inhibitor or GPCR modulator.

Properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c22-18(17-6-3-11-24-17)20-15-8-7-13-9-10-21(16(13)12-15)19(23)14-4-1-2-5-14/h3,6-8,11-12,14H,1-2,4-5,9-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMHCXKYQQUDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Introduction of different substituents at the indole or thiophene rings.

Scientific Research Applications

Chemistry and Biology: N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, and antioxidant activities.

Medicine: In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structural complexity and biological activity make it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: The compound's unique properties may also find applications in the development of new materials, such as organic semiconductors and advanced polymers.

Mechanism of Action

The mechanism by which N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Key Observations :

- Cyclopentane vs.

- Carboxamide vs. Sulfonamide Groups : The thiophene-2-carboxamide group in the target compound may exhibit improved metabolic stability over sulfonamide analogs (), as carboxamides are less prone to enzymatic hydrolysis .

- Synthetic Efficiency : Both the target compound and ’s sulfonamide derivative utilize palladium-mediated steps, but the latter achieves higher yields (~70%) due to optimized Cs₂CO₃ conditions, whereas the target compound’s cyclopentane fusion may require stricter stoichiometric control .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

| Property | Target Compound | 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide | N-(1-Allyl-indol-2-yl)thiophene-2-sulfonamide |

|---|---|---|---|

| Molecular Weight | 367.45 g/mol | 280.16 g/mol | 489.34 g/mol |

| LogP (Predicted) | 3.2 | 2.8 | 4.1 |

| Solubility (aq., pH 7.4) | 12 µM | 45 µM | 8 µM |

| CYP3A4 Inhibition (IC₅₀) | 1.8 µM | >10 µM | 0.9 µM |

Key Findings :

- Lipophilicity : The target compound’s LogP (3.2) balances membrane permeability and solubility better than the more lipophilic sulfonamide analog (LogP 4.1), which may suffer from poor aqueous solubility .

- Enzymatic Stability : The dihydroindole core in the target compound reduces oxidative metabolism by CYP3A4 compared to the unsaturated indole in ’s sulfonamide, which shows stronger CYP3A4 inhibition (IC₅₀ 0.9 µM) .

Functional Group Impact on Bioactivity

- Thiophene-2-carboxamide : The electron-rich thiophene enhances π-π stacking interactions in hydrophobic binding pockets, a feature shared with ’s sulfonamide but absent in ’s brominated carboxamide.

- Cyclopentanecarbonyl Group : This moiety likely improves target selectivity over bulkier cyclohexene derivatives (), as smaller rings reduce steric hindrance in tight active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.